N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N,N~2~-dimethylglycinamide
Description
The compound “N~1~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide” is a complex organic molecule. It contains a benzyl group, a bromophenyl group, a sulfonyl group, and a dimethylglycinamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzyl group, the introduction of the bromophenyl group, and the formation of the sulfonyl and dimethylglycinamide groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of several different functional groups. The benzyl and bromophenyl groups would likely contribute to the overall aromaticity of the compound, while the sulfonyl and dimethylglycinamide groups would likely introduce polar characteristics .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl group could potentially undergo electrophilic aromatic substitution reactions . The bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of several different functional groups. For example, its solubility could be influenced by the polar sulfonyl and dimethylglycinamide groups, while its reactivity could be influenced by the aromatic benzyl and bromophenyl groups .Future Directions
Research into compounds like “N~1~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide” could potentially lead to the development of new drugs or other useful products. For example, a study on similar compounds has shown promising potential for developing novel antimicrobial agents .
Properties
IUPAC Name |
N-benzyl-2-[(4-bromophenyl)sulfonyl-methylamino]-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-19(12-14-6-4-3-5-7-14)17(21)13-20(2)24(22,23)16-10-8-15(18)9-11-16/h3-11H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHFAKJZEORDFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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